3-Bromo-3H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
3-bromo-3H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4,6H |
InChI Key |
PXSXHIMSRFSYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=CC2Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Bromo 3h Pyrrolo 2,3 B Pyridine and Its Derivatives
Direct Bromination Approaches for the Pyrrolo[2,3-b]pyridine Core
Direct bromination is often the most straightforward method, targeting the inherent reactivity of the 7-azaindole (B17877) scaffold. The pyrrole (B145914) ring of the 7-azaindole system is electron-rich, making it susceptible to electrophilic substitution. The C3-position is the most nucleophilic and is preferentially attacked by electrophilic reagents. researchgate.netrsc.org
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of 7-azaindole at the C3 position. researchgate.net The reaction is typically performed under mild conditions and provides the 3-bromo derivative in good yields. For instance, the bromination of 1-Benzyl-1H-pyrrolo[2,3-b]pyridine with NBS in acetonitrile (B52724) under ice cooling affords 1-Benzyl-3-bromo-7-azaindole in a 72% yield. chemicalbook.com This method is effective for various N-substituted and unsubstituted 7-azaindoles. The reaction's success stems from the ability of NBS to provide a low concentration of electrophilic bromine, which selectively attacks the electron-rich C3 carbon of the pyrrole moiety. researchgate.net
Table 1: Regioselective Bromination of 7-Azaindole Derivatives with NBS
| Starting Material | Product | Reagents & Conditions | Yield | Reference |
| 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | 1-Benzyl-3-bromo-7-azaindole | NBS, acetonitrile, ice cooling, 1 h | 72% | chemicalbook.com |
| 2-Amino-5-bromopyridine | 2-Amino-3,5-dibromopyridine | NBS, MeCN, rt, 2 h | 98% | rsc.org |
| 7-Azaindole | 3-Bromo-7-azaindole | NBS, CCl₄ | Good | researchgate.net |
The selectivity of bromination on the pyrrolo[2,3-b]pyridine core is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature. While NBS is common for C3-bromination, other reagents can also be employed, sometimes with different outcomes.
Brominating Agent : Besides NBS, molecular bromine (Br₂) is also effective for C3-bromination. researchgate.net Copper(II) bromide (CuBr₂) in acetonitrile at room temperature has been developed as a mild and efficient method for the synthesis of various 3-brominated azaindoles in high yields. researchgate.net The choice of reagent can be critical; for some pyrrole carboxamides, reagents like Br₂ and NBS lead to mixtures of C4 and C5 brominated products, whereas tetrabutylammonium (B224687) tribromide (TBABr₃) can selectively yield the C5-brominated species, highlighting the subtle control exerted by the reagent. acs.orgresearchgate.net
Solvent and Temperature : Reactions are often run in solvents like acetonitrile, carbon tetrachloride, or dichloromethane (B109758) at temperatures ranging from -78°C to room temperature to control selectivity and prevent side reactions. researchgate.netchemicalbook.com
Substituents : The electronic nature of substituents on the 7-azaindole ring can influence the position of bromination. Electron-withdrawing groups can deactivate the ring, while electron-donating groups can enhance its reactivity. acs.org
Table 2: Comparison of Brominating Agents for Azaindole and Related Heterocycles
| Reagent | Typical Conditions | Selectivity/Outcome | Reference |
| N-Bromosuccinimide (NBS) | MeCN or CCl₄, 0°C to rt | High regioselectivity for C3-bromination of 7-azaindole. | researchgate.netchemicalbook.com |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, rt | Mild and efficient for C3-bromination of azaindoles. | researchgate.net |
| Bromine (Br₂) | Dichloromethane | Good yields for C3-bromination. | researchgate.net |
| Tetrabutylammonium Tribromide (TBABr₃) | CH₂Cl₂, rt | Can provide alternative selectivity (e.g., C5) on substituted pyrroles. | researchgate.net |
Multistep Synthesis Strategies Incorporating Bromination
When direct bromination is not feasible or when complex substitution patterns are required, multi-step syntheses are employed. These strategies involve constructing the bicyclic core through cyclization reactions, often using pre-functionalized starting materials.
Classic indole (B1671886) syntheses have been adapted to produce the 7-azaindole scaffold. These methods build the pyrrole ring onto a pre-existing, and often pre-brominated, pyridine (B92270) ring. rsc.org
Fischer and Madelung Syntheses : Modified versions of these reactions are used to prepare various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org
Acid-Catalyzed Cyclization : A powerful modern method involves the Sonogashira coupling of a 2-aminohalopyridine with a terminal alkyne, followed by an acid-catalyzed cyclization of the resulting 3-alkynyl-2-aminopyridine. rsc.org For example, treatment with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile at reflux effectively closes the ring to form the 7-azaindole nucleus in excellent yields. rsc.org
Base-Mediated Cyclization : Alternatively, the cyclization of alkynylpyridines can be mediated by bases like potassium hydride or by copper salts under microwave irradiation. rsc.orgnih.gov
Other Cyclocondensations : The reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds in acetic acid can also produce substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info
Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing and functionalizing the 7-azaindole core. mdpi.com These reactions can be used to form the key C-C bonds needed to construct the pyrrole ring or to add substituents to the bromo-azaindole scaffold.
Sonogashira Coupling : This is a cornerstone reaction, typically involving the coupling of a terminal alkyne with a 2-amino-3-halopyridine. rsc.orgnih.gov The resulting intermediate is then cyclized to form the 7-azaindole. For instance, 2-amino-3-iodo-5-nitropyridine can be coupled with an alkyne, followed by a copper-catalyzed cyclization to build the core structure. nih.gov
Suzuki Coupling : This reaction is used to introduce aryl or vinyl groups. It can be employed in a two-step route where a chloroamino-N-heterocycle is first coupled with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. mdpi.com It is also used to functionalize existing bromo-azaindoles, for example, at the C5 position. rsc.orgatlanchimpharma.com
Heck Reaction : A cascade process involving a C-N cross-coupling followed by an intramolecular Heck reaction has been developed. This one-pot procedure converts amino-o-bromopyridines and alkenyl bromides into 2-substituted and 2,3-disubstituted azaindoles. unl.pt
Table 3: Cross-Coupling Strategies in 7-Azaindole Synthesis
| Reaction | Strategy | Starting Materials | Key Catalyst/Reagents | Reference |
| Sonogashira/Cyclization | Build pyrrole ring | 2-Amino-3-halopyridine, Terminal alkyne | Pd(PPh₃)₄, CuI, Base or Acid | rsc.orgnih.gov |
| Suzuki/Cyclization | Build pyrrole ring | Chloroamino-N-heterocycle, (2-ethoxyvinyl)borolane | SPhos/Pd(OAc)₂, K₃PO₄ | mdpi.com |
| Cascade C-N/Heck | Build pyrrole ring | Amino-o-bromopyridine, Alkenyl bromide | Pd₂(dba)₃, SPhos, t-BuONa | unl.pt |
| Suzuki Coupling | Functionalize core | 5-Bromo-7-azaindole (B68098), Arylboronic acid | Pd Catalyst | rsc.orgatlanchimpharma.com |
The synthesis of complex 3-bromo-7-azaindole derivatives often requires strategic functional group manipulations either before or after the key bromination or cyclization steps.
Transformations Preceding Bromination/Cyclization : A common strategy involves the initial halogenation of a pyridine starting material. For example, 2-aminopyridine (B139424) can be brominated with NBS to yield 2-amino-5-bromopyridine. rsc.org This intermediate can then undergo further transformations, such as iodination at the 3-position, followed by Sonogashira coupling and cyclization to create a highly substituted 7-azaindole. rsc.org Protecting groups, such as a Boc group on the pyrrole nitrogen, are also frequently used to direct reactivity or improve solubility before subsequent steps like iodination. researchgate.netatlanchimpharma.com
Transformations Following Bromination : Once the 3-bromo-7-azaindole core is established, the bromine atom itself serves as a versatile synthetic handle for further diversification via cross-coupling reactions. However, other positions can also be functionalized. For instance, N-substituted 4-bromo-7-azaindoles can undergo palladium-catalyzed C-N and C-O bond formation with various amides, amines, and phenols to introduce new functional groups at the C4 position. beilstein-journals.org Similarly, a 5-bromo-7-azaindole can be subjected to Suzuki coupling at the C5-position, followed by iodination at C3, and a subsequent second Suzuki coupling at the newly introduced iodo-position to create multi-arylated derivatives. atlanchimpharma.com
Functional Group Transformations Preceding or Following Bromination
Oxidation of Aldehyde Intermediates
The conversion of aldehyde precursors to carboxylic acids is a fundamental and reliable method for introducing the carboxyl group onto the pyrrolo[2,3-b]pyridine scaffold. This transformation is a key step in the synthesis of various derivatives, often following a formylation or a multi-step sequence that generates the aldehyde functionality at the desired position.
A notable example involves the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a closely related derivative. The precursor, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde, is oxidized to the corresponding carboxylic acid. tandfonline.com The reaction is effectively carried out using oxone (potassium peroxymonosulfate) as the oxidizing agent in a polar aprotic solvent like dimethylformamide (DMF). tandfonline.com This method provides a straightforward conversion under relatively mild conditions.
The table below summarizes the oxidation of a pyrrolopyrimidine carbaldehyde intermediate.
| Precursor | Reagent | Solvent | Product | Yield | Reference |
| 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | Oxone | DMF | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | Not specified | tandfonline.com |
Direct Carboxylation Approaches
Direct carboxylation methods, which involve the direct insertion of a carboxyl group into a C-H bond, represent a more atom- and step-economical approach compared to multi-step sequences involving aldehyde oxidation. Recent advancements have explored the direct carboxylation of the 7-azaindole (pyrrolo[2,3-b]pyridine) nucleus using carbon dioxide (CO2) as a C1 source.
An electrochemical strategy has been developed for the direct carboxylation of N-heteroarenes. nih.gov This method demonstrates that the choice of the electrolysis setup (divided vs. undivided cell) can control the site selectivity of the carboxylation. nih.gov For 1-methyl-7-azaindole, this electrochemical approach successfully yielded the 5-carboxylated product. nih.gov
Furthermore, metal-free direct carboxylation of aromatic heterocycles using CO2 has been achieved, typically requiring a strong base like cesium carbonate (Cs2CO3) to facilitate the C-H activation. organic-chemistry.org While this method has been demonstrated for heterocycles like oxazoles and thiazoles, its applicability to the less acidic C-H bonds of the pyrrolo[2,3-b]pyridine ring is an area of ongoing investigation. organic-chemistry.org Another approach involves palladium-catalyzed aminocarbonylation, which introduces an amide group onto halo-substituted 7-azaindoles using chloroform (B151607) as a carbonyl source, providing a route to carboxamide derivatives. researchgate.net
The following table highlights a direct carboxylation example on a 7-azaindole derivative.
| Substrate | Method | Reagent/Conditions | Product | Reference |
| 1-methyl-7-azaindole | Electrochemical Carboxylation | Divided electrochemical cell, CO2 | 5-carboxy-1-methyl-7-azaindole | nih.gov |
Novel and Green Synthetic Methodologies
The pursuit of sustainable chemistry has propelled the development of novel synthetic methods that reduce waste, energy consumption, and reaction times. One-pot multicomponent reactions and the use of alternative energy sources like microwave and ultrasound irradiation are at the forefront of these efforts.
One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates. This approach streamlines synthesis, saves time, and reduces solvent waste. Several MCRs have been reported for the synthesis of fused pyridine derivatives. researchgate.net
For instance, a green one-pot, three-component reaction has been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, features high yields (73-95%), short reaction times, and mild conditions. scielo.org.mx Similarly, pyrrolo[3,4-b]pyridin-5-one derivatives have been accessed through a one-pot process that combines a multicomponent reaction of amines with N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides followed by a cyclization step. beilstein-journals.org A practical pathway to access substituted pyrrolo[2,3-b]pyridine frameworks in a single pot has also been established, showcasing the versatility of multicomponent reactions. ajol.info
The table below provides an example of a one-pot synthesis for a related heterocyclic system.
| Reactants | Catalyst | Solvent | Product Type | Yield | Reference |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB (5 mol%) | Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95% | scielo.org.mx |
Microwave (MW) and ultrasound (US) irradiation are powerful tools in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. nih.gov The use of microwave irradiation in the key hetero-Diels-Alder step, under solvent-free conditions, drastically shortened reaction times and improved yields compared to conventional heating. nih.gov Sequential methylenation and oxidation reactions on 7-azaindole derivatives have also been optimized using microwave heating, demonstrating the utility of this technology for structural modifications. rsc.org
Ultrasound-assisted synthesis provides an alternative energy source that promotes reactions through acoustic cavitation. This technique has been employed for the synthesis of various nitrogen-containing bicyclic heterocycles. mdpi.com For example, an efficient bromination of indazoles, a related heterocycle, was achieved in 30 minutes under mild, ultrasound-assisted conditions using DBDMH as the bromine source. researchgate.net This highlights the potential for rapid and efficient halogenation of heteroaromatic C-H bonds. researchgate.net
| Reaction Type | Energy Source | Key Advantages Noted | Heterocycle Class | Reference |
| Hetero Diels-Alder | Microwave | Drastically shorter reaction times, improved yields, solvent-free | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines | nih.gov |
| C-H Bromination | Ultrasound | Rapid (30 min), mild conditions | Indazoles | researchgate.net |
Optimization and Scale-Up Considerations in Synthesis
The transition of a synthetic route from laboratory-scale to large-scale industrial production requires careful optimization and consideration of safety, cost, and efficiency. For pyrrolo[2,3-b]pyridine derivatives, which are often key intermediates for pharmaceuticals, developing scalable syntheses is crucial.
An efficient and highly regiocontrolled route for the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been successfully demonstrated on a scale exceeding 50 kg. acs.orgatlanchimpharma.com This process starts from the parent 7-azaindole and features a highly regioselective bromination step using N-bromosuccinimide (NBS) in acetic acid. atlanchimpharma.com A key aspect of its scalability is the operational simplicity, where each intermediate is isolated by direct crystallization, avoiding complex liquid-liquid extractions or distillations. acs.org
Similarly, an efficient and scalable process for 5-nitro-7-azaindole was developed and executed on a kilogram scale. thieme-connect.com This synthesis was specifically designed to avoid steps, such as microwave-assisted cyclization, that are not amenable to large-scale production, opting instead for a morpholine-induced heteroannulation (Castro indole synthesis). thieme-connect.com The optimization of reaction conditions is also critical. In the synthesis of bis(3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methane, reaction parameters such as temperature and time under microwave irradiation were systematically adjusted to maximize the yield, which was successfully scaled to a gram-level experiment. rsc.org
The table below summarizes key aspects of scalable syntheses for functionalized 7-azaindoles.
| Target Compound | Scale | Key Features | Overall Yield | Reference |
| 5-bromo-4-chloro-3-nitro-7-azaindole | >50 kg | Highly regioselective bromination, isolation by crystallization | 46% | acs.org |
| 5-nitro-7-azaindole | Kilogram | Avoidance of non-scalable methods (e.g., microwave) | Consistent high yields | thieme-connect.com |
Iii. Reactivity and Transformational Chemistry of the 3 Bromo 3h Pyrrolo 2,3 B Pyridine Scaffold
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the 3-position of the 7-azaindole (B17877) scaffold is susceptible to nucleophilic substitution, providing a direct route to introduce a variety of functional groups. This reactivity is a cornerstone for the elaboration of the core structure.
The substitution of the bromine atom can be achieved with a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under basic conditions, which facilitate the displacement of the bromide ion. For instance, the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) is common for these transformations.
A notable application of nucleophilic substitution is in the synthesis of amino-7-azaindole derivatives. However, direct nucleophilic aromatic substitution (SNAr) on a halo-precursor of 7-azaindole often requires harsh conditions, such as high temperatures (over 180 °C) or microwave irradiation, and may result in moderate to low yields. beilstein-journals.org For example, the reaction of N-protected 4-bromo-7-azaindole with secondary amines under microwave irradiation at 180 °C without a solvent can provide the desired 4-amino-7-azaindole derivatives. atlanchimpharma.com
| Nucleophile | Reagents and Conditions | Product Type |
| Amines | NaH or KOtBu, DMSO or THF | 3-Amino-7-azaindole derivatives |
| Thiols | NaH or KOtBu, DMSO or THF | 3-Thio-7-azaindole derivatives |
| Alkoxides | NaH or KOtBu, DMSO or THF | 3-Alkoxy-7-azaindole derivatives |
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to the functionalization of the 3-bromo-7-azaindole scaffold.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation and heteroarylation of the 3-position of the 7-azaindole core. This palladium-catalyzed reaction typically involves the coupling of the 3-bromo-7-azaindole with an aryl- or heteroarylboronic acid or its corresponding boronate ester. google.comgoogle.com
The reaction conditions often employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base like sodium carbonate or potassium phosphate. google.commdpi.com The reaction is commonly carried out in solvents like dimethylformamide (DMF) or a mixture of dioxane and water. google.comnih.gov
This methodology has been utilized to synthesize a variety of 3,5-diarylated-7-azaindoles. For instance, symmetrical diarylated compounds can be obtained by reacting a dihalo-7-azaindole with two equivalents of an arylboronic acid. mdpi.com Unsymmetrical derivatives can be prepared through sequential Suzuki-Miyaura reactions, where the different halogen atoms (e.g., bromo and iodo) exhibit differential reactivity, allowing for controlled, stepwise introduction of different aryl groups. atlanchimpharma.commdpi.com For example, starting from 5-bromo-3-iodo-7-azaindole, the more reactive C-3 iodo position can be coupled first, followed by a second coupling at the C-5 bromo position. atlanchimpharma.com
The utility of this reaction is highlighted in the synthesis of kinase inhibitors, where the 7-azaindole core is a common scaffold. mdpi.com For instance, 3-aryl-7-azaindole derivatives have been prepared in excellent yields via Suzuki-Miyaura coupling. nih.gov
| Reactants | Catalyst System | Base | Solvent | Product |
| 3-Bromo-1-(phenylsulfonyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine, 3-Fluoro-4-methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | DMF | 3-(3-Fluoro-4-methoxyphenyl)-1-(phenylsulfonyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine google.com |
| 5-Bromo-3-iodo-1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine, Arylboronic acid | Not specified | Not specified | Not specified | Symmetrical 3,5-diarylated-7-azaindoles mdpi.com |
| 5-Bromo-3-iodo-1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine, Arylboronic acids (sequential) | Not specified | Not specified | Not specified | Unsymmetrical 3,5-diarylated-7-azaindoles mdpi.com |
| 3-Bromo-7-azaindole derivatives, Arylboronic acids | Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane/EtOH/H2O | 3-Aryl-7-azaindoles researchgate.net |
The Heck coupling reaction provides a valuable method for the alkenylation of the 3-bromo-7-azaindole scaffold. This palladium-catalyzed reaction involves the coupling of the 3-bromo derivative with an alkene. mdpi.comacs.org
A notable application of the Heck reaction in this context is the intramolecular cyclization to form the azaindole ring itself. For example, a one-step palladium-catalyzed annulation procedure for the synthesis of substituted 4- and 7-azaindoles has been reported, which involves an enamine formation followed by a Heck reaction. mdpi.com Furthermore, a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been developed for the synthesis of various substituted azaindole isomers. acs.org
The direct C-3 alkenylation of 7-azaindoles has also been achieved using a palladium-catalyzed oxidative coupling with alkenes in the presence of an oxidant. acs.org
| Reaction Type | Reactants | Catalyst System | Conditions | Product |
| Intramolecular Annulation | Amino ortho-chloropyridines, Pyruvic acid derivatives | Not specified | Mild conditions | Substituted 4- and 7-azaindoles mdpi.com |
| Cascade C-N Coupling/Heck | Alkenyl bromides, Amino-o-bromopyridines | Pd2(dba)3/XPhos | t-BuONa | Substituted 4-, 5-, 6-, and 7-azaindoles acs.org |
| Intermolecular Oxidative Alkenylation | 7-Azaindoles, Alkenes | Pd(OAc)2/PPh3 | Cu(OTf)2, O2, Room temperature | C-3 Alkenylated 7-azaindoles acs.org |
The Chan-Lam coupling reaction offers a powerful method for the formation of C-N and C-O bonds, typically using a copper catalyst. This reaction has been effectively applied to the N-arylation and O-arylation of the 7-azaindole scaffold.
Mechanistic studies of the Chan-Lam N-arylation of 7-azaindole have revealed the formation of dimeric copper(II)-7-azaindole complexes as key intermediates. nih.gov The reaction is often carried out in the presence of a base, such as 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU), and an arylboronic acid. nih.govresearchgate.net The process is believed to involve a Cu(II)/Cu(III)/Cu(I) catalytic cycle, with aerial oxygen regenerating the active Cu(II) catalyst. nih.gov
This methodology has been used to synthesize medicinally important 7-azaindole-based inhibitors. nih.gov The Chan-Lam coupling provides an alternative to the Buchwald-Hartwig amination for C-N bond formation and can often be performed under milder, aerobic conditions. organic-chemistry.org
| Coupling Type | Reactants | Catalyst System | Conditions | Product |
| N-Arylation | 7-Azaindole, Arylboronic acid | Copper(II) | DBU, Air | N-Aryl-7-azaindoles nih.govresearchgate.net |
| O-Arylation | Pyridin-2-ones (as model) | Diaryliodonium salts (metal-free) | Base-dependent selectivity | O-Aryl pyridin-2-ones nih.govresearchgate.netrsc.org |
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine System
The pyrrolo[2,3-b]pyridine system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the fused electron-deficient pyridine (B92270) ring. The C-3 position of the pyrrole (B145914) ring is the most nucleophilic and, therefore, the most common site for electrophilic attack.
Direct iodination at the C-3 position of 7-azaindole can be readily achieved using iodine in the presence of a base like potassium hydroxide (B78521) in DMF. nih.gov The introduction of an iodine atom at this position is particularly useful as it provides a handle for subsequent cross-coupling reactions. nih.gov N-Iodosuccinimide (NIS) is another effective reagent for the iodination of the C-3 position, especially when the nitrogen of the pyrrole ring is protected. atlanchimpharma.commdpi.com
The prediction of the regioselectivity of electrophilic aromatic substitution on 7-azaindole derivatives can be guided by computational methods that calculate the highest occupied molecular orbital (HOMO) coefficients. researchgate.net For 1-arylated 7-azaindoles, these calculations often correctly predict the C-3 position as the site of electrophilic attack. researchgate.net
| Reaction Type | Reagent | Conditions | Product |
| Iodination | I2, KOH | DMF | 3-Iodo-7-azaindole nih.gov |
| Iodination | N-Iodosuccinimide (NIS) | Not specified | 3-Iodo-7-azaindole derivatives atlanchimpharma.commdpi.com |
Functionalization at Nitrogen Atoms (N-alkylation, N-sulfonylation)
The nitrogen atoms of the 3-bromo-7-azaindole scaffold, both in the pyrrole and pyridine rings, can be functionalized through various reactions, most notably N-alkylation and N-sulfonylation.
N-alkylation of the pyrrole nitrogen is typically achieved by treating the 7-azaindole with a base such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) to form the corresponding anion, which is then reacted with an alkyl halide. researchgate.net This method has been used to introduce a variety of alkyl groups. researchgate.net
N-sulfonylation, often with reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride, is a common strategy to protect the pyrrole nitrogen. mdpi.comsigmaaldrich.com This protecting group can be crucial for controlling the regioselectivity of subsequent reactions and can often be removed under basic conditions. atlanchimpharma.com The presence of an N-sulfonyl group has been shown to be important in facilitating certain coupling reactions. beilstein-journals.org
| Functionalization | Reagent | Base | Product |
| N-Alkylation | Alkyl halide | NaH, KOH, or K2CO3 | N-Alkyl-3-bromo-7-azaindole researchgate.net |
| N-Sulfonylation | Benzenesulfonyl chloride or p-Toluenesulfonyl chloride | Not specified | N-Sulfonyl-3-bromo-7-azaindole mdpi.comsigmaaldrich.com |
Ring Transformations and Rearrangement Reactions
While direct skeletal rearrangements of the 3-bromo-7-azaindole ring system are not extensively documented, related transformations and synthetic routes involving significant rearrangement to form the scaffold highlight the dynamic nature of the pyrrolo[2,3-b]pyridine core.
One notable transformation is the expansion of the pyrrole ring. A rhodium(II)-catalyzed cyclopropanation followed by a ring expansion of 7-azaindoles has been shown to convert them into 8-azaquinoline-3-carboxylates uio.no. This reaction represents a significant alteration of the original 5/6-fused ring system into a 6/6-fused quinoline (B57606) system.
Furthermore, synthetic strategies to build the 7-azaindole skeleton often involve rearrangement or electrocyclization steps. For instance, aza-Wittig reactions followed by electrocyclic ring closure have been employed to construct the 7-azaindole skeleton from acyclic or monocyclic precursors researchgate.netbeilstein-journals.org. Another innovative approach involves the use of halomucononitriles as precursors for Zincke nitriles. These intermediates, derived from primary amines, can be cyclized and subsequently converted into 7-alkylazaindoles, demonstrating a programmed synthesis pathway that involves significant bond reorganization synthical.comresearchgate.netchemrxiv.org.
The Dimroth rearrangement, a well-known reaction in heterocyclic chemistry involving the switching of endocyclic and exocyclic nitrogen atoms, has been observed in related aza-heterocycles wikipedia.orgnih.gov. While specific examples starting from 3-bromo-7-azaindole are not prominent in the literature, this type of rearrangement is a potential, though unexplored, transformation pathway for suitably substituted derivatives.
| Reaction Type | Starting Material Class | Reagents/Conditions | Product Class | Reference |
| Ring Expansion | 7-Azaindoles | Rh(II) catalyst, Diazo compounds | 8-Azaquinolines | uio.no |
| Electrocyclization | Aza-hexatriene precursors | Thermal conditions | Pyrrolo[2,3-c]quinolines | beilstein-journals.org |
| Zincke-based Synthesis | Primary amines, Halomucononitriles | 1. Cyclization; 2. Sonogashira coupling | 7-Alkylazaindoles | synthical.comresearchgate.net |
Oxidative and Reductive Transformations of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine nucleus can undergo a variety of oxidative and reductive transformations that modify the core structure, providing access to a range of important derivatives.
Oxidative Transformations
The oxidation of the 7-azaindole scaffold can lead to several valuable products. A notable reaction is the oxidation of 7-azaindoles to their corresponding 7-azaisatins (1H-pyrrolo[2,3-b]pyridine-2,3-diones). This transformation can be achieved using reagents like pyridinium (B92312) chlorochromate adsorbed on silica (B1680970) gel (PCC-SiO₂) with a Lewis acid catalyst such as aluminum chloride (AlCl₃) researchgate.net.
Another significant oxidative reaction involves derivatives of 7-azaindole. For example, bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methane, which can be prepared from N-methyl-7-azaindole, undergoes oxidation of the benzylic methylene (B1212753) bridge to a ketone. This transformation is effectively carried out using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a one-electron oxidant, yielding the corresponding N,N'-dimethyl-3,3'-bis-7-azaindolylmethanone researchgate.netrsc.orgnih.gov.
Reductive Transformations
The pyrrolo[2,3-b]pyridine core is also susceptible to reduction, which can affect either the pyrrole ring or substituents on the bicyclic system. The hydrogenation of the 7-azaindole ring system leads to the formation of 7-azaindolines (2,3-dihydro-1H-pyrrolo[2,3-b]pyridines). This reduction can be challenging due to potential over-reduction but has been achieved under conditions such as high-pressure hydrogenation over palladium on carbon (Pd/C) in acidic media like trifluoroacetic acid wikipedia.org. In some cases, complete reduction of the pyrrole ring to form hexahydro-pyrrolo[2,3-b]pyridine derivatives can occur, for instance, using platinum(IV) oxide (PtO₂) in an acidic medium beilstein-journals.org.
Furthermore, reductive processes can target the bromo-substituent. Reductive debromination of bromo-substituted 7-azaindoles has been reported. For example, the removal of a bromine atom can be accomplished using zinc powder in acetic acid wikipedia.org. This reaction is useful for synthesizing the parent 7-azaindole from its brominated derivative or for selective functionalization strategies.
| Transformation | Substrate | Reagents/Conditions | Product | Reference |
| Oxidation | 7-Azaindole | PCC-SiO₂, AlCl₃, Dichloroethane | 7-Azaisatin | researchgate.net |
| Oxidation | Bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methane | Cerium(IV) ammonium nitrate (CAN), ACN-MeOH | Bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | researchgate.netrsc.orgnih.gov |
| Reduction | 7-Azaindole | H₂, Pd/C, Trifluoroacetic Acid, 50 psi | 7-Azaindoline | wikipedia.org |
| Reduction | 7-Azaindole | H₂, PtO₂, Acidic medium | Hexahydro-1H-pyrrolo[2,3-b]pyridine | beilstein-journals.org |
| Reduction | 5-Bromo-7-azaindoline | Zn, Acetic Acid | 7-Azaindoline | wikipedia.org |
Iv. Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, including complex heterocyclic systems like 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives. The chemical shifts (δ) of the protons and carbons in the pyrrolo[2,3-b]pyridine core are influenced by the electronic environment, including the presence of the bromine atom and any substituents on the nitrogen atom or other positions of the bicyclic system.
In the ¹H NMR spectrum, the protons of the pyridine (B92270) and pyrrole (B145914) rings resonate in the aromatic region. For instance, in derivatives like 1-allyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, the pyrrole proton (H-2) and the pyridine protons (H-4, H-5, H-6) show distinct signals. rsc.org Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, with the carbon bearing the bromine atom (C-3) typically showing a characteristic upfield shift compared to its non-brominated counterpart due to the heavy atom effect.
The precise chemical shifts and coupling constants can vary depending on the solvent used and the nature of other substituents on the molecule. ipb.pt For example, N-substitution significantly alters the chemical shifts of the nearby protons and carbons. rsc.orgipb.pt
Below is a table summarizing typical NMR data for derivatives of 3-Bromo-1H-pyrrolo[2,3-b]pyridine based on published research.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 1-allyl-3,6-dibromo-1H-pyrrolo[2,3-b]pyridine | 8.19 (d, J = 2.1 Hz, 1H), 7.41 (d, J = 2.1 Hz, 1H), 7.16 (s, 1H), 5.91 (ddt, J = 17.0, 10.3, 5.7 Hz, 1H), 5.16 (ddd, J = 10.2, 2.4, 1.2 Hz, 1H), 5.05 (ddd, J = 17.0, 2.7, 1.5 Hz, 1H), 4.77 (dt, J = 5.7, 1.5 Hz, 2H) | 46.89, 87.55, 112.38, 118.34, 121.35, 128.11, 129.65, 132.81, 144.68, 144.76 | rsc.org |
| 3-bromo-N-cyclopropyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxamide | 13.86 (s, 1H), 8.55 (d, J = 4.4 Hz, 1H), 8.13 (d, J = 8.6 Hz, 1H), 7.42 (dd, J = 8.6, 4.4 Hz, 1H), 4.02 (s, 3H) | Not explicitly detailed | amazonaws.com |
| tert-Butyl 5-bromo-1H-indole-1-carboxylate | 8.00 (d, 1H, J = 8.8 Hz), 7.85 (d, 1H, J = 2.0 Hz), 7.72 (d, 1H, J = 3.7 Hz), 7.47 (dd, 1H, J = 8.8, 2.0 Hz), 6.70 (d, 1H, J = 3.7 Hz), 1.63 (s, 9H) | 27.6, 84.2, 106.7, 115.2, 116.4, 123.5, 126.7, 127.5, 132.1, 133.3 | amazonaws.com |
While ¹H and ¹³C NMR are excellent for establishing 2D structure, advanced NMR techniques are required to investigate the three-dimensional conformation and dynamic processes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximity of protons, helping to define the molecule's preferred conformation and the orientation of substituents. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, confirming the connectivity within the spin systems of the pyrrole and pyridine rings. Although specific studies applying these advanced techniques to 3-Bromo-3H-pyrrolo[2,3-b]pyridine are not widely documented, their application to related heterocyclic structures is standard practice for detailed structural analysis. ipb.pt
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For derivatives of 3-Bromo-1H-pyrrolo[2,3-b]pyridine, HRMS is routinely used to confirm that the synthesized product has the correct elemental formula, a critical step in chemical characterization. semanticscholar.orgtandfonline.com The close agreement between the calculated (calcd) and experimentally found (found) masses provides strong evidence for the identity of the compound. rsc.orgamazonaws.com
The table below presents examples of HRMS data for various pyrrolopyridine derivatives, illustrating the technique's accuracy.
| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |
| 1-allyl-3,6-dibromo-1H-pyrrolo[2,3-b]pyridine | C₁₀H₈Br₂N₂ | 314.9132 | 314.9135 | rsc.org |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₁₆H₁₆BrN₂O₃ | 363.0344 | 363.0314 | tandfonline.com |
| 3-Bromo-2-(4-bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | C₁₈H₁₈Br₂N₃O | 449.9817 | 449.9785 | mdpi.com |
| 6-(1H-indol-6-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₄H₂₂N₃O₃ | 400.1661 | 400.1659 | tandfonline.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These two methods are complementary, as their selection rules differ. edinst.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. edinst.com For 3-Bromo-1H-pyrrolo[2,3-b]pyridine, an IR spectrum would display characteristic absorption bands for N-H stretching (if unsubstituted on the nitrogen), C-H stretching from the aromatic rings, and C=C/C=N ring stretching vibrations. nih.govmewaruniversity.org The presence and exact frequency of these bands help to confirm the presence of the key functional groups within the molecule. amazonaws.com
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com While often suffering less from interference from aqueous solvents, a significant advantage in some applications, Raman spectra can be affected by fluorescence. edinst.com A Raman spectrum of 3-Bromo-1H-pyrrolo[2,3-b]pyridine would also provide information about the vibrations of the heterocyclic framework, complementing the data obtained from IR spectroscopy. Although less commonly reported in the literature for this specific compound compared to IR, it remains a powerful tool for comprehensive vibrational analysis. chemicalbook.com
Vibrational Analysis via FTIR and ATR-IR
Vibrational spectroscopy, through both FTIR and ATR-IR techniques, is a fundamental tool for identifying the functional groups and bonding arrangements within a molecule. For "this compound," these methods reveal characteristic absorption bands corresponding to the vibrations of its heterocyclic rings and substituent.
The analysis is typically performed using a high-resolution spectrometer. Spectra for the related compound, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, have been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov This information, detailed in public repositories, provides a reliable reference for the compound's spectral features. The ATR-IR spectrum was specifically acquired using an ATR-Neat technique with a DuraSamplIR II accessory, which is ideal for analyzing solid samples with minimal preparation. nih.gov
Key vibrational modes expected for this structure include:
N-H Stretching: The pyrrole moiety's N-H bond typically exhibits a stretching vibration in the region of 3200-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and pyrrole rings are expected to appear around 3000-3100 cm⁻¹.
Ring Stretching: The C=C and C=N stretching vibrations of the fused aromatic rings produce a complex pattern of bands in the 1400-1650 cm⁻¹ region. For related pyrrolo[2,3-b]pyridine derivatives, strong absorptions corresponding to ring vibrations are consistently observed. ajol.info
C-Br Stretching: The vibration associated with the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
The table below summarizes the instrumentation used for acquiring reference spectra for this class of compounds.
Table 1: Instrumentation for FTIR/ATR-IR Analysis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Details | Source(s) |
|---|---|---|
| Instrument | Bruker Tensor 27 FT-IR | nih.gov |
| Technique | ATR-Neat (DuraSamplIR II) | nih.gov |
| Spectral Source | Bio-Rad Laboratories, Inc. | nih.gov |
| Sample Provider | Sigma-Aldrich Company Llc. | nih.gov |
Raman Spectroscopy for Molecular Structure and Dynamics
While specific Raman data for the 3-bromo derivative is not extensively published, analysis of the parent compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), and its substituted derivatives offers significant insight. nih.govsemanticscholar.org Reference spectra for 7-azaindole (B17877) have been recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov
Studies on related gold(I) complexes of halogeno-substituted 7-azaindoles reveal characteristic Raman peaks. semanticscholar.org The key vibrations include:
Ring Stretching Vibrations: Intensive peaks assigned to the ν(C–N) and ν(C–C) stretching vibrations of the fused rings are typically found between 1463–1481 cm⁻¹ and 1574–1590 cm⁻¹, respectively. semanticscholar.org
Aromatic C-H Vibrations: Peaks corresponding to the ν(C–H)aromatic modes are generally observed in the 2900–3100 cm⁻¹ range. semanticscholar.org
The presence of the bromine atom is expected to influence the vibrational frequencies of the pyrrole ring and introduce a characteristic C-Br stretching mode, which is often more prominent in Raman than in IR spectra. Detailed computational and experimental studies on chloro-derivatives of 7-azaindole-3-carbaldehyde further underscore the utility of Raman spectroscopy in distinguishing subtle structural changes and confirming molecular conformations. mdpi.com
Table 2: Expected Raman Vibrational Bands for Substituted Pyrrolo[2,3-b]pyridines
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|
| ν(C-H) aromatic | 2900–3100 | semanticscholar.org |
| ν(C=N) / ν(C=C) ring | 1574–1590 | semanticscholar.org |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and in this case, Bromine), which are then compared against theoretically calculated values derived from the molecular formula. This comparison is crucial for confirming the compound's identity and assessing its purity.
The molecular formula for "this compound" is C₇H₅BrN₂. sigmaaldrich.com Based on the standard atomic weights, the theoretical elemental composition can be calculated. In practice, analytical laboratories perform combustion analysis (for C, H, N) and other appropriate methods to determine the experimental percentages. For novel pyrrolo[2,3-b]pyridine derivatives, it is standard practice for experimental values to be within ±0.4% of the theoretical values to be considered pure. researchgate.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 42.67% |
| Hydrogen | H | 1.008 | 2.56% |
| Bromine | Br | 79.904 | 40.55% |
| Nitrogen | N | 14.007 | 14.22% |
| Total | C₇H₅BrN₂ | 197.03 | 100.00% |
This analytical method provides a bulk confirmation of the compound's composition, complementing the structural details obtained from spectroscopic techniques. researchgate.netmdpi.com
V. Computational and Theoretical Investigations of 3 Bromo 3h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 3-Bromo-3H-pyrrolo[2,3-b]pyridine, predicting its electronic structure and reactivity without the need for empirical data. These calculations are foundational for a rational approach to the design of new materials and therapeutic agents.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been applied to study 7-azaindole (B17877) and its derivatives to understand their fundamental properties. For instance, DFT calculations, often using the B3LYP functional, have been employed to predict the geometric and electronic properties of such compounds. These studies are crucial for predicting the reactive sites of the molecule by analyzing electron density maps and frontier molecular orbitals.
In studies of platinum(II) complexes with halogeno-derivatives of 7-azaindole, including a complex with 3-bromo-7-azaindole, DFT calculations have been combined with experimental spectroscopic data to elucidate the vibrational properties and molecular structure. doi.org Such comparative studies help in understanding how the electronic properties of 3-bromo-7-azaindole are perturbed upon coordination to a metal center. doi.org The planarity of the azaindole system is a key feature, and DFT helps to quantify the subtle deviations from planarity that can influence molecular interactions.
Furthermore, the electronic-withdrawing nature of the bromo substituent in this compound is expected to modulate the electron density across the pyrrolopyridine core, a phenomenon that can be accurately modeled using DFT. This modulation of the electronic landscape is critical for its interaction with biological targets.
| Computational Method | Application to Azaindole Derivatives | Key Insights |
| Density Functional Theory (DFT) | Prediction of electronic properties and reactive sites. | Provides understanding of electron density distribution and sites susceptible to electrophilic or nucleophilic attack. |
| DFT with B3LYP functional | Modeling of electronic and geometric parameters. | Accurately predicts molecular geometry and electronic structure. |
| Combined DFT and Spectroscopy | Elucidation of vibrational spectra of metal complexes. | Helps to understand changes in electronic properties upon coordination. doi.org |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining the kinetic stability and reactivity of a molecule. longdom.org A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy for an electronic transition to occur.
For derivatives of 7-azaindole, FMO analysis has been used to understand their electronic transitions and reactivity. rsc.org The HOMO is typically localized on the electron-rich regions of the molecule, which act as electron-donating sites in chemical reactions. Conversely, the LUMO is found on the electron-deficient areas, which are prone to accepting electrons. rsc.org In the case of this compound, the bromine atom and the pyridine (B92270) nitrogen are expected to influence the energy and localization of these frontier orbitals. The electron-withdrawing nature of the bromine atom would likely lead to a stabilization (lowering of energy) of both the HOMO and LUMO compared to the unsubstituted 7-azaindole.
The table below illustrates representative HOMO and LUMO energy values for related azaindole and pyridine derivatives, showcasing how substituents can influence these key electronic parameters.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 7-Azaisoindigo derivative 1 | -5.46 | -3.42 | 2.04 |
| 7-Azaisoindigo derivative 2 | -5.66 | -3.62 | 2.04 |
| Alkoxy-isoindigo derivative 3 | -5.26 | -3.24 | 2.02 |
| Alkoxy-azaisoindigo derivative 4 | -5.48 | -3.44 | 2.04 |
Data is illustrative and based on related compounds from the literature to show the principles of FMO analysis. rsc.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are targets for nucleophiles.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques build upon the foundation of quantum chemical calculations to explore the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drugs.
The 7-azaindole scaffold is a well-known "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. mdpi.com Molecular docking studies have been instrumental in the development of numerous 7-azaindole-based inhibitors. For example, docking studies of 7-azaindole analogs as PARP inhibitors have helped to elucidate their binding to the target protein. ijper.org In a study on 3,4-dibromo-7-azaindole, molecular docking was used to predict its binding mode in the ATP-binding pocket of human casein kinase 1, revealing key interactions that explain its inhibitory activity. oup.com
| Target Protein | 7-Azaindole Derivative | Key Findings from Docking |
| PARP | Various 7-azaindole analogs | Identification of key binding interactions within the active site. ijper.org |
| Casein Kinase 1 (CK1) | 3,4-Dibromo-7-azaindole | Prediction of binding in the ATP-binding pocket, highlighting the role of hydrogen bonds. oup.com |
| Anaplastic Lymphoma Kinase (ALK) | 3,5-Disubstituted-7-azaindoles | Prediction of the binding mode in the kinase ATP active site. mdpi.com |
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. By understanding the architecture of the active site, medicinal chemists can design molecules that fit precisely and have high affinity and selectivity.
The 7-azaindole scaffold has been a fertile ground for the application of SBDD principles. mdpi.com The development of inhibitors for targets like Anaplastic Lymphoma Kinase (ALK) has been guided by the knowledge of how the 7-azaindole core interacts with the kinase hinge region. mdpi.com Lead optimization of 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis involved understanding the structure-activity relationships (SAR) to improve potency and metabolic stability. nih.gov These studies demonstrated that the hydrogen bond donor/acceptor pair of the azaindole core is often essential for biological activity. nih.gov
In the context of this compound, SBDD would involve using its structure, along with the structure of a target protein, to guide the design of more potent and selective derivatives. The bromine atom at the 3-position can be considered a vector for further chemical modification to explore interactions in specific pockets of the active site, or it can be a key pharmacophoric feature in itself.
Conformational Analysis and Energy Minimization
Conformational analysis is a critical computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a molecule like this compound, this involves calculating the potential energy associated with various spatial orientations of its atoms. The goal is to find the lowest energy conformer, which represents the most probable structure of the molecule under given conditions.
This process is particularly important in drug design, where the conformation of a ligand upon binding to a biological target can significantly impact its affinity and efficacy. acs.org Strategies such as conformational restriction, where a flexible molecule is rigidified into a specific conformation, are often employed to enhance potency and selectivity. acs.org For example, in studies of related pyrimido-pyrrolo-oxazine scaffolds, locking the molecule's geometry led to a significant increase in selectivity for the mTOR kinase over other related kinases. unimi.it
Prediction of Pharmacologically Relevant Parameters
Computational methods are extensively used in modern drug discovery to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities, helping to prioritize candidates for synthesis and experimental testing.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of in silico pharmacology. Various software packages and algorithms are used to estimate these properties based on a compound's structure. These predictions help to identify potential liabilities, such as poor oral absorption or high toxicity, early in the drug discovery process.
For instance, in the development of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives, the QikProp module of Schrödinger Suite is a common tool for predicting a wide range of ADMET properties. mdpi.com These predictions can include parameters like estimated human oral absorption, which was predicted to be excellent (100%) for certain lead compounds in that class. mdpi.com A three-dimensional quantitative structure-activity relationship (3D-QSAR) approach is another method used to study derivatives of 1H-pyrrolo[2,3-b]pyridine as potential inhibitors for targets like TNIK in colorectal cancer. researchgate.net
Table 1: Example of In Silico ADMET Property Prediction for Pyrrolopyrimidine Derivatives
This table presents predicted ADMET properties for related pyrrolo[2,3-d]pyrimidine compounds, illustrating the type of data generated in computational screening.
This data is illustrative of the methodologies applied to related compounds.
| Parameter | Description | Lead Compound 1 | Lead Compound 2 |
| Oral Absorption | Estimated human oral absorption (%) | 100% | 100% |
| Caco-2 | Predicted Caco-2 cell permeability (nm/sec) | High | High |
| Blood-Brain Barrier | Predicted brain/blood partition coefficient | Low | Low |
| hERG Blockage | Predicted IC50 for hERG K+ channel blockage | Low Risk | Low Risk |
| Metabolism | Number of likely metabolic reactions | 3-5 | 4-6 |
Source: Adapted from methodologies described in studies on pyrrolopyrimidine derivatives. mdpi.com
In silico screening techniques, such as molecular docking and pharmacophore modeling, are used to predict the biological activity of compounds against specific targets. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure found in many kinase inhibitors, and computational screening is frequently used to explore its potential. researchgate.netnih.gov
Molecular docking studies predict how a ligand binds within the active site of a target protein. For example, docking studies on pyrrolo[2,3-b]pyrazine derivatives identified key interactions, such as hydrogen bonding with the hinge region of the FGFR1 ATP binding site, which were crucial for inhibitory activity. semanticscholar.org Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives as LRRK2 inhibitors used computational models to understand their binding modes, given the difficulty in obtaining experimental crystal structures. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate chemical structures with biological activities. researchgate.net For a series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety, SAR studies indicated that electron-withdrawing groups were beneficial for c-Met kinase inhibitory activity. researchgate.net These computational approaches allow for the rapid evaluation of large virtual libraries of compounds, guiding the synthesis of the most promising candidates. nih.gov
Mechanistic Insights from Computational Studies
Beyond prediction, computational studies provide deep mechanistic insights into how molecules like this compound and its analogs exert their biological effects. Molecular dynamics (MD) simulations and docking can reveal the specific atomic interactions that stabilize a ligand-protein complex.
For example, molecular docking of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides into the SARS-CoV-2 main protease (Mpro) highlighted the non-covalent interactions responsible for their antiviral activity. nih.gov MD simulations can further confirm the stability of these interactions over time. nih.gov In the design of selective mTOR inhibitors, docking calculations showed how rigidifying the molecular scaffold led to a different orientation in the binding site compared to more flexible analogs, explaining the observed selectivity over the related PI3Kα kinase. acs.orgunimi.it These studies can explain the structural basis for activity and selectivity, providing a rational foundation for further drug design and optimization. researchgate.netacs.orgnih.gov
Vi. Exploration of the Pyrrolo 2,3 B Pyridine Scaffold in Medicinal Chemistry Research
Role as a Privileged Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), represents a significant class of fused heterocyclic molecules that has captured the interest of both medicinal and synthetic chemists. ajol.info This scaffold is found in various natural products, including the variolins, which are sourced from an Antarctic sponge. ajol.info In the realm of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine core is recognized as a privileged and substantial scaffold. ajol.infojuniperpublishers.com Its importance is derived from its adaptability as a foundational structure for creating a wide array of biologically active compounds. juniperpublishers.com
The pharmacological profiles of pyrrolo[2,3-b]pyridine derivatives are diverse, exhibiting activities such as anticancer, anti-inflammatory, and antihypertensive effects. ajol.info The pyridine (B92270) moiety, a fundamental component of this structure, is a key element in many commercially available pharmaceutical drugs. researchgate.net As drug resistance continues to be a growing concern across various diseases, the exploration of novel molecular frameworks like those offered by pyrrolo[2,3-b]pyridine derivatives is an active area of research. researchgate.net A multitude of these derivatives have been synthesized and assessed for their pharmacological potential, with some showing promise as antibacterial, antifungal, antiviral, and antitumor agents. juniperpublishers.com
Development of Kinase Inhibitors Based on Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a particularly valuable starting point for the design of kinase inhibitors. nih.govgoogle.com Kinases are enzymes that are integral to cellular signaling pathways, and their dysregulation is frequently associated with diseases like cancer. mdpi.compnas.org
The aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in the formation of various cancers, positioning FGFRs as a key target for therapeutic intervention. nih.govresearchgate.net In this context, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent inhibitors of FGFR. nih.govrsc.org
A notable study detailed a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrating strong activity against FGFR1, FGFR2, and FGFR3. nih.govrsc.org Through structural optimization, a lead compound, 4h , was identified, which displayed broad inhibitory activity across the FGFR family. nih.gov Another research effort centered on pyrrolo[2,3-b]pyridine-3-one derivatives as novel inhibitors of FGFR4 for the treatment of hepatocellular carcinoma, highlighting derivative 25 for its excellent enzymatic inhibition. researchgate.net The related 5H-pyrrolo[2,3-b]pyrazine scaffold has also been investigated, leading to the identification of potent FGFR kinase inhibitors such as compound 13 . mdpi.comresearchgate.net
| Compound | Target | IC50 (nM) | Key Findings |
|---|---|---|---|
| 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | A potent pan-FGFR inhibitor that was found to inhibit the proliferation, migration, and invasion of breast cancer cells. nih.gov |
| Derivative 25 | FGFR4 | 51.6 | Demonstrated significant enzymatic inhibitory activity and antiproliferative effects on Hep3B cell lines. researchgate.net |
| Compound 13 | FGFR1 | Not specified | Exhibited high selectivity and possessed favorable metabolic properties. mdpi.com |
The V600E mutation in the BRAF kinase results in its continuous activation and is present in a substantial number of cancers, such as melanoma and colorectal cancer. ajchem-a.comnih.gov This makes the V600E-BRAF kinase a crucial therapeutic target. ajchem-a.com A number of anticancer drugs approved by the FDA are built upon the pyrrolo[2,3-b]pyridine scaffold. nih.govworktribe.com
In pursuit of novel and potent V600E-BRAF inhibitors, two series of compounds based on the pyrrolo[2,3-b]pyridine scaffold were designed and synthesized. nih.govworktribe.com Among the 38 compounds created, compounds 34e and 35 demonstrated the most potent inhibitory activity. nih.govworktribe.com Subsequent computational analyses, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, pointed to compound 35 as a promising candidate with improved pharmacological characteristics. ajchem-a.com Another significant inhibitor in this category is PLX4720 , a 7-azaindole derivative that exhibits high selectivity for the V600E-mutated form of the B-Raf kinase. pnas.org
| Compound | Target | IC50 (µM) | Key Findings |
|---|---|---|---|
| 34e | V600E-BRAF | 0.085 | Showed a strong inhibitory effect on V600E-BRAF. nih.govworktribe.com |
| 35 | V600E-BRAF | 0.080 | Identified as a potent cytotoxic agent effective against a range of human cancer cell lines. ajchem-a.comnih.govworktribe.com |
| PLX4720 | V600E-BRAF | 0.013 | A potent and selective inhibitor of V600E B-Raf kinase with demonstrated antimelanoma activity. pnas.org |
Phosphodiesterase 4B (PDE4B) is an enzyme implicated in inflammatory pathways, and its inhibition presents a potential therapeutic avenue for a variety of diseases. nih.gov Through a scaffold-hopping approach, a new class of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was identified as potent and selective inhibitors of PDE4B. nih.govacs.orgnih.gov
Further refinement of this series led to the identification of compound 11h , which shows a preference for inhibiting PDE4B. nih.govfigshare.com This compound displayed favorable in vitro ADME properties and was effective in inhibiting the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.govacs.orgfigshare.com
| Compound | Target | IC50 (µM) | Key Findings |
|---|---|---|---|
| 11h | PDE4B | Not specified | A selective inhibitor with a preference for PDE4B, a favorable in vitro pharmacokinetic profile, and anti-inflammatory effects. nih.govacs.orgfigshare.com |
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to a higher risk of developing Parkinson's disease, making LRRK2 a key target for new drug development. nih.gov Derivatives of arylpyrrolo[2,3-b]pyridine have been identified as effective LRRK2 inhibitors. nih.govgoogle.com
Through structure-guided optimization of initial fragment hits, potent LRRK2 inhibitors have been developed. nih.govCompound 22 , an arylpyrrolo[2,3-b]pyridine derivative, has been characterized as a potent, moderately selective, orally bioavailable, and brain-penetrant inhibitor of LRRK2. nih.gov Additional research on the related pyrrolo[2,3-d]pyrimidine scaffold has also produced potent LRRK2 inhibitors, including compounds 44 and 45 . nih.gov
| Compound | Target | IC50 (nM) | Key Findings |
|---|---|---|---|
| 22 | LRRK2 | 1.3 (in mouse brain) | A potent, orally available, and brain-penetrant LRRK2 inhibitor. nih.gov |
| 44 | LRRK2 | Not specified | Showed high potency and excellent selectivity for LRRK2. nih.gov |
| 45 | LRRK2 | Not specified | Showed high potency and excellent selectivity for LRRK2. nih.gov |
TRAF2 and NCK-Interacting Kinase (TNIK) is currently under investigation as a potential therapeutic target for the treatment of colorectal cancer. An internal screening process revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold possesses significant inhibitory activity against TNIK. nih.govresearchgate.net
Following this discovery, several series of compounds based on this scaffold were designed and synthesized, with some demonstrating very potent TNIK inhibition, with IC50 values below 1 nM. nih.govresearchgate.net To better understand the structure-activity relationship, 3D-QSAR studies were performed on a set of 31 1H-pyrrolo[2,3-b]pyridine derivatives, aiming to identify the structural elements crucial for potent TNIK inhibition in colorectal cancer cells. researchgate.net Molecular docking analyses further indicated that compounds such as Y4 and Y5 establish favorable interactions with the TNIK receptor.
| Compound | Target | pIC50 Range | Key Findings |
|---|---|---|---|
| Y4 and Y5 | TNIK | 7.37 - 9.92 | Demonstrated favorable interactions with the TNIK receptor in molecular docking simulations. |
Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-b]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrrolo[2,3-b]pyridine derivatives, SAR investigations have provided valuable insights into how chemical modifications on the scaffold influence their biological activity against various targets.
For instance, in the development of inhibitors for Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer, three-dimensional quantitative SAR (3D-QSAR) studies were conducted on 31 1H-pyrrolo[2,3-b]pyridine derivatives. These studies, using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), revealed that the nature of the substituent groups significantly impacts the inhibitory activity, with pIC50 values ranging from 7.37 to 9.92.
In the context of phosphodiesterase 4B (PDE4B) inhibitors, SAR analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives highlighted the importance of the amide portion and the northern aryl group. nih.gov Keeping a 3,4-dichlorophenyl group constant, modifications to the amide revealed that ring size and hydrophobicity are key determinants of both potency and selectivity for PDE4B over PDE4D. nih.gov A scaffold-hopping experiment demonstrated that the pyrrolo[2,3-b]pyridine core itself was superior in potency compared to indole (B1671886) or benzo[d]imidazole cores. nih.gov
Similarly, for inhibitors of human neutrophil elastase (HNE), it was found that the position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted for activity. nih.gov Any modifications at this position led to a loss of HNE inhibitory activity. The most potent compounds in this class exhibited IC50 values in the low nanomolar range (14–87 nM). nih.gov
In the pursuit of new B-RAF inhibitors, two series of pyrrolo[2,3-b]pyridine derivatives were designed and synthesized. nih.gov Biological evaluation of 38 compounds led to the identification of compounds 34e and 35 with high inhibitory effects against V600E B-RAF, showing IC50 values of 0.085 µM and 0.080 µM, respectively. nih.gov
Investigation of Interaction Mechanisms with Biological Targets
Understanding how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. For pyrrolo[2,3-b]pyridine derivatives, these interactions are primarily governed by hydrogen bonding and hydrophobic forces within the target's binding site.
Weak intermolecular forces like hydrogen bonds and hydrophobic interactions are critical for the stabilization of ligands within the conformational environment of protein structures. nih.gov The interplay between these forces can significantly affect binding affinity and drug efficacy. nih.gov
Molecular docking studies of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors revealed that the pyrrolo[2,3-b]pyridine fragment consistently forms hydrogen bonds with the amino acid residue Met1160 in the enzyme's active site. sci-hub.se Furthermore, aromatic rings on the derivatives engage in π-π interactions with residues like Phe1223 and Phe1134, highlighting the role of hydrophobic interactions. sci-hub.se The hydrophobic surface of the c-Met active site suggests that modifications to enhance these interactions could lead to better inhibitory activity. sci-hub.se
In the case of V600E-BRAF inhibitors, docking studies showed that hydrogen bonds and hydrophobic interactions are essential for the molecular interactions between the active compounds and the kinase. ajchem-a.com For example, the pyridine ring of one derivative formed a π-π interaction with the side chain of TRP531, which is a key interaction for stabilizing the inhibitor in the catalytic pocket. ajchem-a.com The combination of hydrogen bonding and hydrophobicity is a powerful strategy for creating rigid, flat structures that can effectively bind to targets. thieme-connect.de
The specific binding mode of pyrrolo[2,3-b]pyridine derivatives within an enzyme's active site dictates their inhibitory mechanism.
c-Met Kinase: For type II c-Met kinase inhibitors, the pyrrolo[2,3-b]pyridine scaffold acts as a key anchor. Docking studies show the pyrrolo[2,3-b]pyridine group forming two crucial hydrogen bonds with Met1160. An additional hydrogen bond is often formed between a 5-atom linker on the derivative and Asp1222. These three hydrogen bonds are considered significant for the inhibitory potency of this class of compounds against c-Met kinase. sci-hub.se
CDK8 Kinase: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor. acs.org Mechanism studies indicated that it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. acs.org
Human Neutrophil Elastase (HNE): The binding of pyrrolo[2,3-b]pyridine derivatives to the HNE active site involves the formation of a Michaelis complex with Ser195, facilitated by the ester carbonyl group of the inhibitor. nih.gov Docking poses have shown that highly active inhibitors form hydrogen bonds with key residues. For example, one potent inhibitor's carbonyl oxygen atom forms a hydrogen bond with Val216. nih.gov
Phosphodiesterase 4B (PDE4B): Molecular modeling of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitor within the active site of PDE4B (PDB code 4X0F) has been used to understand how these compounds interact with the enzyme and to rationalize their observed activity and selectivity. nih.gov
Broader Pharmacological Relevance of Pyrrolo[2,3-b]pyridine Derivatives (as scaffold)
The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to its exploration in a wide array of pharmacological contexts beyond cancer therapy. ajol.info
Pyridine-containing compounds have been investigated for their anticonvulsant activity, often by targeting receptors such as GABA-A, NMDA, and various ion channels. jchemrev.com The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been identified as a promising lead for developing selective inhibitors of phosphodiesterase 4B (PDE4B), which are being explored for their potential in treating central nervous system (CNS) diseases. jchemrev.com One derivative from this series was found to be a selective molecule against a panel of CNS receptors, making it an excellent candidate for further optimization as an anticonvulsant agent. jchemrev.com
The pyrrolo[2,3-b]pyridine scaffold is present in compounds that exhibit analgesic and anti-inflammatory properties. ajol.info The pyrrole (B145914) ring itself is a component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as ketorolac (B1673617) and tolmetin. pensoft.netscirp.org
Several studies have focused on synthesizing and evaluating new pyrrolo[2,3-b]pyridine derivatives for these effects. One study reported that certain acylated azaindole compounds possess analgesic and anti-inflammatory activities. pjps.pk Another investigation into novel 7-azaindole derivatives found that some compounds exhibited significant analgesic activity in a thermal stimuli test in mice at a dose of 50 mg/kg. pjps.pk
Furthermore, a series of substituted pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their anti-inflammatory activity. nih.gov The results showed that some of these fused pyrroles demonstrated promising activity, comparable to the reference drug diclofenac, with their duration of action persisting for four hours after administration. nih.gov Docking studies suggested these compounds could bind to the COX-2 enzyme active site. nih.gov However, a different study on six new pyrrolic compounds found that while they possessed analgesic activity against chemical stimuli, they did not show anti-inflammatory effects or antinociceptive properties against thermal stimuli. pensoft.net
Potential in Neurological Disorder Research
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a promising framework for the development of novel therapeutics targeting a range of neurological disorders. Its unique structure allows for interaction with various biological targets implicated in the pathophysiology of these complex diseases.
One significant area of research is Alzheimer's disease (AD). A novel pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), designated S01, was rationally designed and synthesized. nih.gov GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of AD. The compound S01 demonstrated potent inhibition of GSK-3β and was found to decrease levels of phosphorylated tau in cellular models. nih.gov Furthermore, it showed the ability to promote the outgrowth of neuronal neurites, suggesting a potential for neurogenesis. nih.gov In preclinical models, S01 significantly improved movement difficulties in a zebrafish model of AD. nih.gov
Another critical approach involves the modulation of adenosine (B11128) receptors, which are considered important targets for cognitive and motor deficits associated with neurodegenerative conditions like Parkinson's and Alzheimer's disease. researchgate.net Research into 7-azaindole derivatives has identified compounds with antagonist activity at A1 and A2A adenosine receptors. researchgate.net For instance, 6-Chloro-4-phenyl-1H-pyrrolo[2,3-b]pyridine was identified as a selective A1 adenosine receptor antagonist. researchgate.net The exploration of these scaffolds aims to develop agents that can provide therapeutic benefits in these challenging neurological diseases. researchgate.net
The colony-stimulating factor 1 receptor (CSF-1R) is another target of interest in neurological disorders, as it regulates the function of microglia and macrophages in the brain. mdpi.com While the direct use of 3-Bromo-3H-pyrrolo[2,3-b]pyridine was not detailed, the broader class of pyridine-based pyrrolopyrimidines, a related scaffold, has been investigated for CSF-1R inhibition, suggesting a potential therapeutic strategy for conditions like glioma and stroke. mdpi.com
| Compound | Target | Potential Application | Key Findings |
| S01 (5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) | Glycogen synthase kinase 3β (GSK-3β) | Alzheimer's Disease | Potent GSK-3β inhibitor, decreased tau hyperphosphorylation, promoted neurite outgrowth, and ameliorated dyskinesia in a zebrafish model. nih.gov |
| 6-Chloro-4-phenyl-1H-pyrrolo[2,3-b]pyridine | A1 Adenosine Receptor | Neurodegenerative Disorders | Identified as a selective A1 adenosine receptor antagonist. researchgate.net |
| Pyrrolopyrimidine Derivatives | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Neurological Disorders (e.g., Glioma, Stroke) | Investigated as inhibitors of CSF-1R, which plays a role in regulating microglia and macrophages. mdpi.com |
Anticancer Research Applications
The pyrrolo[2,3-b]pyridine framework is a well-established scaffold in the design of anticancer agents, particularly kinase inhibitors. nih.gov Several derivatives have shown potent activity against a variety of cancer cell lines, and some have progressed to become FDA-approved drugs. nih.gov
A significant focus of research has been on inhibiting the B-RAF protein, particularly the V600E mutant which is prevalent in many cancers. nih.gov Based on the structure of approved B-RAF inhibitors, new series of pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized. nih.gov In one study, two compounds, 34e and 35 , demonstrated high inhibitory effects on V600E B-RAF. Compound 35 emerged as a particularly potent cytotoxic agent against a diverse panel of human cancer cell lines. nih.gov
Furthermore, the synthesis of nortopsentin analogues, which incorporate the pyrrolo[2,3-b]pyridine scaffold, has yielded compounds with significant antiproliferative activity. mdpi.com Specifically, thiazolyl-bis-pyrrolo[2,3-b]pyridines were synthesized and found to inhibit the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. mdpi.com These compounds were shown to induce apoptosis and block the cell cycle, highlighting their potential as anticancer therapeutics. mdpi.com The synthesis of these molecules often involves key intermediates such as 3-bromoacetyl-pyrrolo[2,3-b]pyridines. mdpi.com
The versatility of the pyrrolo[2,3-b]pyridine scaffold is also evident in the development of diarylureas and amides for the treatment of melanoma. nih.gov A series of compounds with a pyrrolo[3,2-b]pyridine scaffold, a constitutional isomer of pyrrolo[2,3-b]pyridine, showed antiproliferative activity against the A375 human melanoma cell line that was superior or similar to the established drug Sorafenib. nih.gov
The broad applicability of this scaffold is underscored by its recognized pharmacological characteristics, which include anticancer and anti-MDR (multi-drug resistance) activities. ajol.info
| Derivative Class | Target/Mechanism | Cancer Type | Key Findings |
| Pyrrolo[2,3-b]pyridine derivatives (e.g., compounds 34e , 35 ) | V600E B-RAF kinase | Various Cancers | Showed potent inhibitory effects on V600E B-RAF; compound 35 exhibited strong cytotoxicity against multiple cancer cell lines. nih.gov |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Not specified, antiproliferative | Colorectal Cancer | Inhibited the growth of HCT-116 cells, induced apoptosis, and caused cell cycle arrest. mdpi.com |
| Pyrrolo[3,2-b]pyridine diarylureas and amides | Not specified, antiproliferative | Melanoma | Demonstrated antiproliferative activity against A375 melanoma cells, with some compounds showing higher potency than Sorafenib. nih.gov |
Viii. Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
While methods for synthesizing and functionalizing the 7-azaindole (B17877) core exist, there is a continuous drive toward more efficient, scalable, and environmentally benign processes. The electron-deficient nature of the pyridine (B92270) ring often presents synthetic challenges. researchgate.net Future research is expected to focus on:
One-Pot and Tandem Reactions: Designing multi-step sequences that can be performed in a single reaction vessel to improve efficiency and reduce waste.
Transition-Metal-Free Synthesis: Exploring synthetic pathways that avoid heavy metal catalysts to create processes that are more sustainable and desirable for pharmaceutical manufacturing. mdpi.com
Late-Stage Functionalization: Developing methods for introducing the 3-bromo group or modifying other positions on the azaindole core at a late stage in a synthetic sequence, allowing for the rapid generation of diverse compound libraries from a common intermediate.
C-H Activation: Utilizing modern C-H activation strategies to directly functionalize the carbon-hydrogen bonds on the scaffold, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net
| Synthetic Strategy | Focus Area | Potential Advantage |
| Electrophilic Bromination | Optimization of Reagents | Higher yields and selectivity, milder conditions. mdpi.com |
| Metal-Catalyzed Cross-Coupling | Novel Catalysts/Ligands | Broader substrate scope, improved reaction kinetics. nih.gov |
| Domino Reactions | Intelligent Substrate Design | Rapid construction of molecular complexity from simple precursors. |
| Flow Chemistry | Process Intensification | Safer handling of reactive intermediates, improved scalability and purity. |
Exploration of New Reactivity Patterns
The reactivity of 3-bromo-7-azaindole is dominated by the chemistry of its bromine substituent and the pyrrole (B145914) nitrogen. The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of various aryl groups. nih.gov Future research will delve deeper into:
Novel Coupling Partners: Expanding the scope of cross-coupling reactions to include a wider array of building blocks, such as alkyl groups, fluorinated motifs, and other heterocyclic systems.
Photoredox and Electrochemical Catalysis: Using light or electricity to drive novel chemical transformations, potentially accessing reactivity patterns that are not achievable with traditional thermal methods.
Functionalization of the Pyridine Ring: Developing new methods to selectively modify the electron-deficient pyridine portion of the molecule, which remains a significant challenge. researchgate.net
Derivatization of the N-H Bond: While N-protection is common, exploring direct N-functionalization to create derivatives with modulated biological activities or physical properties is a key area. lookchem.cnlookchem.com
Advanced Computational Methodologies in Design and Prediction
Computational chemistry is an increasingly indispensable tool in modern chemical research. For 3-bromo-7-azaindole, computational methods have been used to study its molecular structure, vibrational spectra, and dimerization via hydrogen bonds. bohrium.comresearchgate.net The future will see a greater reliance on more sophisticated computational techniques for:
Predictive Reaction Modeling: Using Density Functional Theory (DFT) and other quantum chemistry methods to predict the outcomes of unknown reactions, screen for optimal reaction conditions, and understand complex reaction mechanisms. bohrium.comdoi.org
Structure-Based Drug Design: Employing molecular docking and molecular dynamics simulations to predict how derivatives of 3-bromo-7-azaindole will bind to biological targets like protein kinases.
Free Energy Perturbation (FEP): Utilizing FEP and other advanced simulation techniques to accurately predict the binding affinity of a potential drug molecule to its target, thereby guiding medicinal chemistry efforts to optimize potency.
Materials Property Prediction: Calculating the electronic and photophysical properties of novel derivatives to guide their development for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as components in molecular electronics. smolecule.com
| Computational Method | Application for 3-Bromo-7-azaindole | Research Goal |
| Density Functional Theory (DFT) | Calculating molecular orbitals, reaction energies, and vibrational spectra. bohrium.comresearchgate.net | Understanding reactivity, confirming experimental data. |
| Molecular Docking | Simulating binding pose in protein active sites. | Identifying potential biological targets, guiding inhibitor design. |
| Molecular Dynamics (MD) | Simulating the dynamic motion of the molecule and its complexes over time. | Assessing conformational stability and binding interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions with high accuracy. | Elucidating mechanisms of action for biologically active derivatives. |
Discovery of Undiscovered Biological Targets and Mechanisms
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases. Derivatives have been investigated as inhibitors of CAMKK2, PDE4B, and as potential anticancer and antiviral agents. researchgate.netnih.govgoogle.com However, the full biological potential of this scaffold is likely untapped. Emerging research avenues include:
Phenotypic Screening: Testing 3-bromo-7-azaindole and its derivatives in cell-based or organism-based assays without a preconceived target to uncover entirely new biological activities.
Target Identification: A significant challenge is identifying the precise molecular target of an active compound. A study on the related 3,4-dibromo-7-azaindole, which was found to modulate the circadian clock in plants by inhibiting casein kinase 1, highlights how unexpected biological roles can be discovered. nih.gov When traditional methods like creating molecular probes fail, alternative approaches like gene expression profiling can offer crucial clues about a compound's mechanism of action. nih.gov
Exploring New Target Classes: Moving beyond kinases to screen libraries against other important target families, such as G-protein coupled receptors (GPCRs), ion channels, or epigenetic targets.
Chemical Biology Probes: Designing and synthesizing derivatives of 3-bromo-7-azaindole that can be used as chemical tools to study biological processes.
Integration with Emerging Technologies in Chemical Research
The pace of scientific discovery is increasingly driven by the integration of chemistry with other advanced technologies. The future of research on 3-bromo-7-azaindole will be shaped by:
Automated Synthesis and High-Throughput Screening (HTS): Combining robotic synthesis platforms with HTS will enable the rapid creation and evaluation of large libraries of 3-bromo-7-azaindole derivatives, accelerating the discovery of new drug candidates and materials.
Artificial Intelligence and Machine Learning (AI/ML): AI algorithms can be trained on existing chemical data to predict the properties, synthetic accessibility, and biological activity of novel compounds, guiding researchers toward the most promising molecules and reducing the number of failed experiments.
Chemical Proteomics: Using advanced mass spectrometry-based techniques to identify the protein targets of bioactive compounds directly from complex biological samples, overcoming challenges in traditional target identification.
Materials Science Applications: Exploring the use of 3-bromo-7-azaindole derivatives in the development of novel functional materials, leveraging its unique electronic and self-assembly properties. smolecule.comlookchem.com
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-3H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via bromination of the parent pyrrolo[2,3-b]pyridine scaffold. Key steps include:
- Regioselective bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20°C for 4 hours, achieving near-quantitative yields .
- Functionalization : Subsequent steps (e.g., Suzuki coupling, Buchwald-Hartwig amination) require Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (toluene/EtOH or dioxane/H₂O) to introduce aryl/heteroaryl groups at the 5-position .
- Purification : Flash chromatography with gradients of heptane/ethyl acetate or dichloromethane/ethyl acetate is critical for isolating pure products .
Q. How can researchers characterize the regioselectivity of bromination in pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- NMR analysis : Monitor chemical shifts of protons adjacent to bromine (e.g., deshielded aromatic protons at δ 8.3–8.5 ppm in DMSO-d₆) .
- X-ray crystallography : Resolve ambiguity in substitution patterns, particularly when steric or electronic effects influence reactivity .
- Computational modeling : Use density functional theory (DFT) to predict electrophilic aromatic substitution preferences based on frontier molecular orbitals .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Chromatography : Silica gel flash chromatography with ethyl acetate/heptane (3:7) effectively separates brominated products from unreacted starting materials .
- Recrystallization : Use ethanol or acetonitrile for high-purity crystalline products, especially after Suzuki-Miyaura couplings .
- HPLC-MS : Validate purity (>95%) and detect trace impurities in final compounds for biological assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of 3-bromo-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?
Methodological Answer:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position to enhance binding to kinase ATP pockets (e.g., BTK, JAK3). Compounds with IC₅₀ <10 nM were achieved via scaffold hopping .
- Bioisosteric replacements : Replace bromine with iodine or ethynyl groups to improve pharmacokinetic properties while retaining target affinity .
- Crystallographic studies : Co-crystallize derivatives with target kinases (e.g., CLK1) to identify critical hydrogen-bonding interactions .
Q. What strategies mitigate synthetic challenges in cross-coupling reactions involving 3-bromo-pyrrolo[2,3-b]pyridine?
Methodological Answer:
- Protecting groups : Temporarily protect the NH group with tosyl (Ts) or tert-butoxycarbonyl (Boc) to prevent side reactions during Suzuki couplings .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 4 hours vs. 24 hours) and improve yields (e.g., 58–87%) for aryl boronic acid couplings .
- Ligand screening : Test Pd catalysts (e.g., XPhos, SPhos) to enhance reactivity with sterically hindered boronic acids .
Q. How can computational tools predict the biological activity of novel 3-bromo-pyrrolo[2,3-b]pyridine analogs?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like JAK3 or Hedgehog signaling proteins. Validate predictions with in vitro kinase assays .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ) with IC₅₀ values to design derivatives with improved potency .
- ADMET prediction : Employ SwissADME or ADMETlab to optimize solubility and metabolic stability early in design .
Q. How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., paclitaxel) to ensure reproducibility .
- Mechanistic studies : Combine transcriptomics and proteomics to identify off-target effects that may explain divergent results .
- Meta-analysis : Compare datasets across publications to isolate variables (e.g., substitution patterns, assay conditions) influencing activity .
Q. What in vivo models are appropriate for evaluating 3-bromo-pyrrolo[2,3-b]pyridine derivatives as antitumor agents?
Methodological Answer:
- Xenograft models : Administer compounds intraperitoneally (i.p.) in mice bearing diffuse malignant peritoneal mesothelioma (DMPM) xenografts. Monitor tumor volume inhibition (58–75%) and survival rates .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to optimize dosing regimens .
- Toxicity screening : Assess liver/kidney function and hematological parameters to identify tolerable doses (<50 mg/kg) .
Methodological Tables
Q. Table 1. Optimization of Suzuki-Miyaura Coupling for 3-Bromo-pyrrolo[2,3-b]pyridine
| Condition | Yield Improvement | Key Parameters | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, 105°C | 58–87% | Aryl boronic acid coupling | |
| Microwave irradiation | +20% | Reduced reaction time | |
| Ts-protected intermediate | +15% | Prevention of side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
